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molecular formula C8H7NO2 B084126 1,4-Dihydro-2H-3,1-benzoxazin-2-one CAS No. 13213-88-2

1,4-Dihydro-2H-3,1-benzoxazin-2-one

Cat. No. B084126
M. Wt: 149.15 g/mol
InChI Key: SYZIUAAQNFJPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376441B2

Procedure details

Following general procedure A, starting from (R)-4-((R)-1-((6-chloro-3-methyl-3H-imidazo[4,5-c]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one: (63 mg), and 1,4,4-trimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one (67 mg), 55 mg of 1,4,4-trimethyl-7-(3-methyl-4-4R)-1-((R)-5-oxopyrrolidin-3-yl)ethoxy)-3H-imidazo[4,5-c]pyridin-6-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one was synthesized.
Name
(R)-4-((R)-1-((6-chloro-3-methyl-3H-imidazo[4,5-c]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1N=C(O[C@@H]([C@H]2CNC(=O)C2)C)C2N(C)C=NC=2C=1.C[N:22]1[C:27]2[CH:28]=[C:29](B3OC(C)(C)C(C)(C)O3)[CH:30]=[CH:31][C:26]=2[C:25](C)(C)[O:24][C:23]1=[O:43]>>[NH:22]1[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=2[CH2:25][O:24][C:23]1=[O:43]

Inputs

Step One
Name
(R)-4-((R)-1-((6-chloro-3-methyl-3H-imidazo[4,5-c]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(C(=N1)O[C@H](C)[C@@H]1CC(NC1)=O)N(C=N2)C
Step Two
Name
Quantity
67 mg
Type
reactant
Smiles
CN1C(OC(C2=C1C=C(C=C2)B2OC(C(O2)(C)C)(C)C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(OCC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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